
4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one
Vue d'ensemble
Description
4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction can produce 1,2,3,4-tetrahydroquinoxaline derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one is being investigated for its potential as a therapeutic agent in various medical applications:
- Antimicrobial Activity : Research indicates that compounds within the dihydroquinoxaline family exhibit antimicrobial properties against bacteria, fungi, and parasites. Studies have demonstrated that this compound may enhance these effects due to its fluorinated moiety, which could improve binding affinity to microbial targets.
- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells. Its mechanism of action may involve interference with cellular proliferation pathways or induction of apoptosis in malignant cells . Specific studies have highlighted its efficacy against various cancer types, suggesting potential for further development in oncology.
- Neurodegenerative Diseases : Preliminary investigations suggest that this compound may play a role in treating neurodegenerative conditions through mechanisms that involve neuroprotection and modulation of neuroinflammatory processes.
The biological activities of this compound extend beyond antimicrobial and anticancer effects:
- Anti-inflammatory Effects : Certain derivatives have been shown to act as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation .
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially leading to therapeutic outcomes in diseases where enzyme dysregulation is a factor. For instance, it may inhibit enzymes involved in the metabolism of drugs or the synthesis of inflammatory mediators.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Common synthetic approaches include cyclization reactions involving appropriate precursors such as hydrazones or amines. These methods allow for the construction of the quinoxaline core while introducing diverse functional groups at specific positions .
- Chiral Pool Synthesis : Utilizing chiral pool amino acids has been reported to yield enantiomerically pure derivatives, enhancing the biological activity of the synthesized compounds .
Case Studies
Several case studies illustrate the application and effectiveness of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
Study B | Antimicrobial Testing | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
Study C | Neuroprotective Effects | Indicated reduced neuronal death in models of oxidative stress. |
Mécanisme D'action
The mechanism of action of 4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with various molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a known inhibitor of human equilibrative nucleoside transporters.
Fluorinated Isoquinolines: These compounds are studied for their unique biological activities and light-emitting properties.
Uniqueness
4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research applications.
Activité Biologique
4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one is a compound belonging to the quinoxalinone family, characterized by its fused bicyclic structure containing nitrogen atoms. Its molecular formula is CHFNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The fluorophenyl group enhances the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The precise pathways and targets vary depending on the biological application being studied.
Biological Activities
1. Antimicrobial Activity
Several studies have indicated that dihydroquinoxalin-2-ones exhibit promising antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains.
2. Anticancer Activity
Research has demonstrated that this compound possesses significant cytotoxic effects against cancer cell lines. For instance, it has been tested against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, revealing potent antiproliferative effects. In vitro studies have shown that certain derivatives exhibit IC values in the low micromolar range, indicating strong inhibitory activity against cancer cell proliferation .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC Value | Reference |
---|---|---|---|
Antimicrobial | Various Bacteria | Not specified | |
Anticancer | HCT-116 | 0.21 μM | |
Anticancer | MCF-7 | 0.15 μM | |
HIV-1 Reverse Transcriptase Inhibition | HIV-1 RT | 0.21 μM |
Detailed Findings
- Antimicrobial Studies : The antimicrobial efficacy of this compound was evaluated against a range of bacterial pathogens. The compound demonstrated notable inhibition zones in agar diffusion assays, suggesting its potential as an antibacterial agent.
- Anticancer Mechanisms : In studies involving HCT-116 and MCF-7 cells, treatment with this compound resulted in significant apoptosis as evidenced by increased levels of caspase-3 and p53 proteins. Flow cytometry analysis indicated a marked increase in the pre-G1 phase population, indicative of apoptotic cell death .
- HIV-1 RT Inhibition : The compound has been identified as a potential inhibitor of HIV-1 reverse transcriptase (RT), with IC values comparable to established non-nucleoside reverse transcriptase inhibitors (NNRTIs). This suggests its utility in antiviral drug design .
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-1,3-dihydroquinoxalin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-10-5-1-3-7-12(10)17-9-14(18)16-11-6-2-4-8-13(11)17/h1-8H,9H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTMFYJOYKWBKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1889818-05-6 | |
Record name | 4-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.